molecular formula C18H45O3PSi3 B1587606 Tris(tert-butyldimethylsilyl) phosphite CAS No. 85197-27-9

Tris(tert-butyldimethylsilyl) phosphite

Cat. No. B1587606
CAS RN: 85197-27-9
M. Wt: 424.8 g/mol
InChI Key: PEHSJBUJMHHQDE-UHFFFAOYSA-N
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Description

Tris(tert-butyldimethylsilyl) phosphite (TBPS) is a phosphorus-containing organic compound that has gained significant attention in recent years due to its unique properties and potential applications in various fields of research. This compound is widely used as a reagent in organic synthesis, especially in the preparation of phosphonates and phosphates. In addition, TBPS has been found to exhibit interesting biological activities, making it a promising candidate for the development of new drugs and therapeutic agents.

Scientific Research Applications

Synthesis and Structure

Tris(tert-butyldimethylsilyl) phosphite and its derivatives have been extensively used in the synthesis and structural analysis of various compounds. For instance, the sterically congested, rigid, C3 symmetric phosphites have been synthesized and characterized, contributing to the understanding of their structures and reactions with different metals (Dinger & Scott, 2001).

Electrochemical Applications

In the field of electrochemistry, tris(trimethylsilyl) phosphite (a variant of tris(tert-butyldimethylsilyl) phosphite) has been identified as an effective electrolyte additive for lithium-ion batteries. Its application significantly improves the cyclic stability and rate capability of high voltage layered lithium nickel cobalt manganese oxide cathodes (Mai et al., 2014).

Catalytic Applications

Orthopalladated complexes of commercially available tris(2,4-di-tert-butylphenyl)phosphite have been shown to be extremely active catalysts in the Heck arylation of alkenes (Albisson et al., 1998).

Analytical Chemistry

Tris(tert-butyldimethylsilyl) phosphite has been used in the separation and analysis of various oxyanions. Its derivatives are amenable to gas chromatographic analysis and exhibit stability for extended periods at room temperature (Mawhinney, 1983).

Environmental Studies

In environmental research, tris(2,4-di-tert-butylphenyl) phosphite, a related compound, has been identified in dust from electronic-waste-recycling facilities and residential dust, as well as in water and sediments. This indicates its environmental presence due to its use in plastics and potential oxidation products (Kemsley, 2018).

properties

IUPAC Name

tris[tert-butyl(dimethyl)silyl] phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H45O3PSi3/c1-16(2,3)23(10,11)19-22(20-24(12,13)17(4,5)6)21-25(14,15)18(7,8)9/h1-15H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHSJBUJMHHQDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OP(O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H45O3PSi3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394358
Record name Tris(tert-butyldimethylsilyl) phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(tert-butyldimethylsilyl) phosphite

CAS RN

85197-27-9
Record name Tris(tert-butyldimethylsilyl) phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(tert-butyldimethylsilyl) phosphite
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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